molecular formula C8H9Br2NO2 B8727644 2-bromo-1-(6-methoxypyridin-3-yl)ethanone;hydrobromide CAS No. 1377962-48-5

2-bromo-1-(6-methoxypyridin-3-yl)ethanone;hydrobromide

Cat. No. B8727644
M. Wt: 310.97 g/mol
InChI Key: GRKYXKHWXUYLMG-UHFFFAOYSA-N
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Patent
US09321790B2

Procedure details

230 mg (1.52 mmol) of 1-(6-methoxypyrid-3-yl)ethanone, 413 μl (7.61 mmol) of hydrobromic acid, 87 μl (1.67 mmol) of bromine and 5 mL of glacial acetic acid were used in the reaction. After precipitation with ethyl ether and filtration, 430 mg of 2-bromo-1-(6-methoxypyrid-3-yl)ethanone hydrobromide are obtained, the characteristics of which are as follows:
Quantity
230 mg
Type
reactant
Reaction Step One
Quantity
413 μL
Type
reactant
Reaction Step One
Quantity
87 μL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[N:8]=[CH:7][C:6]([C:9](=[O:11])[CH3:10])=[CH:5][CH:4]=1.[BrH:12].BrBr>C(O)(=O)C>[BrH:12].[Br:12][CH2:10][C:9]([C:6]1[CH:7]=[N:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=1)=[O:11] |f:4.5|

Inputs

Step One
Name
Quantity
230 mg
Type
reactant
Smiles
COC1=CC=C(C=N1)C(C)=O
Name
Quantity
413 μL
Type
reactant
Smiles
Br
Name
Quantity
87 μL
Type
reactant
Smiles
BrBr
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After precipitation
FILTRATION
Type
FILTRATION
Details
with ethyl ether and filtration, 430 mg of 2-bromo-1-(6-methoxypyrid-3-yl)ethanone hydrobromide
CUSTOM
Type
CUSTOM
Details
are obtained

Outcomes

Product
Name
Type
Smiles
Br.BrCC(=O)C=1C=NC(=CC1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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